2,3-Dimethylphenyl 3,4-dimethoxybenzoate

Beschreibung

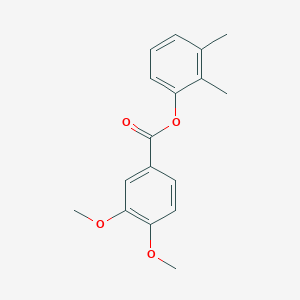

2,3-Dimethylphenyl 3,4-dimethoxybenzoate is an aromatic ester characterized by a 3,4-dimethoxybenzoate moiety esterified to a 2,3-dimethylphenyl group. This compound combines electron-donating methoxy groups on the benzoate ring with sterically demanding methyl groups on the phenyl ring, influencing its physicochemical and reactivity profiles. Its synthesis typically involves coupling 3,4-dimethoxybenzoyl chloride with 2,3-dimethylphenol under acid-catalyzed conditions, as described in analogous ester preparations .

Eigenschaften

Molekularformel |

C17H18O4 |

|---|---|

Molekulargewicht |

286.32g/mol |

IUPAC-Name |

(2,3-dimethylphenyl) 3,4-dimethoxybenzoate |

InChI |

InChI=1S/C17H18O4/c1-11-6-5-7-14(12(11)2)21-17(18)13-8-9-15(19-3)16(10-13)20-4/h5-10H,1-4H3 |

InChI-Schlüssel |

HVLINKAMRDDAQQ-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)OC(=O)C2=CC(=C(C=C2)OC)OC)C |

Kanonische SMILES |

CC1=C(C(=CC=C1)OC(=O)C2=CC(=C(C=C2)OC)OC)C |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

3,4-Dimethylphenyl Benzoate (CAS 3845-63-4)

This analog lacks methoxy groups on the benzoate ring but retains methyl substituents on the phenyl group. The molecular weight (226.27 g/mol vs. higher for the dimethoxy variant) also impacts volatility and solubility .

2,4-Dimethoxybenzoate Esters

Studies on metal complexes (e.g., Cu(II) and Nd(III)) reveal that 2,4-dimethoxybenzoate ligands exhibit higher thermal stability than 3,4-dimethoxybenzoate analogs. For instance, Nd(III) 2,4-dimethoxybenzoate decomposes at 983–1010 K, while the 3,4-isomer decomposes at lower temperatures. This difference is attributed to enhanced resonance stabilization in the 2,4-substituted benzoate . Though these data pertain to metal complexes, similar trends may apply to organic esters due to analogous electronic effects.

Methoxy-Substituted Benzoate Esters

Methyl 3,5-Dimethoxybenzoate (CAS 2150-37-0)

This ester features a methyl group instead of a 2,3-dimethylphenyl group. The smaller ester substituent reduces steric hindrance, facilitating higher reactivity in nucleophilic acyl substitution reactions. For example, methyl 3,5-dimethoxybenzoate undergoes hydrolysis faster than bulkier aryl esters .

Ethyl 3,4-Diethoxybenzoate (CAS 727691-86-3)

However, the larger ethoxy groups may reduce metabolic stability compared to methoxy-substituted analogs .

Thermal Stability and Decomposition

The thermal stability of 2,3-dimethylphenyl 3,4-dimethoxybenzoate is influenced by both substituent positions and steric effects. In metal complexes, 3,4-dimethoxybenzoates decompose at lower temperatures (e.g., 495–685 K for Nd(III) complexes) than 2,4-dimethoxybenzoates, likely due to reduced resonance stabilization .

Table 1: Thermal Decomposition Temperatures of Related Compounds

| Compound | Decomposition Range (K) | Reference |

|---|---|---|

| Nd(III) 2,4-dimethoxybenzoate | 983–1010 | |

| Nd(III) 3,4-dimethoxybenzoate | 495–685 | |

| Cu(II) 2,4-dimethoxybenzoate | Up to 1173 |

Metabolic Considerations

3,4-Dimethoxybenzoate derivatives undergo O-demethylation by microbial enzymes (e.g., in Sporomusa ovata), producing metabolites like 4-hydroxy-3-methoxybenzoate and 3,4-dihydroxybenzoate .

Steric and Electronic Effects

- Steric Effects : The 2,3-dimethylphenyl group introduces significant steric bulk, which may reduce solubility in polar solvents and hinder crystallization. In contrast, unsubstituted phenyl esters (e.g., phenyl benzoate, CAS 93-99-2) exhibit higher crystallinity .

- Electronic Effects : The 3,4-dimethoxy groups enhance electron density on the benzoate ring, activating it toward electrophilic attack. This contrasts with electron-withdrawing substituents (e.g., nitro groups), which deactivate the ring .

Table 2: Key Properties of Selected Benzoate Esters

*Estimated based on analogous structures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.